4-Amino-n-ethyl-1h-imidazole-5-carboxamide is a heterocyclic compound characterized by the presence of an imidazole ring, which is significant in various biological and chemical applications. This compound is notable for its potential uses in medicinal chemistry, particularly due to its structural similarity to many biologically active molecules. The compound's unique features make it a subject of interest in research concerning its synthesis, reactivity, and therapeutic potential.
4-Amino-n-ethyl-1h-imidazole-5-carboxamide can be classified under imidazole derivatives, which are five-membered heterocycles containing two nitrogen atoms. These compounds are widely recognized for their diverse biological activities, including antimicrobial and anticancer properties. The compound's chemical structure can be denoted by the International Union of Pure and Applied Chemistry naming conventions, and it is identified by the CAS registry number 7253-70-5 .
The synthesis of 4-Amino-n-ethyl-1h-imidazole-5-carboxamide typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of ethylamine with imidazole derivatives under controlled conditions. The process usually requires specific solvents and temperatures to optimize yield and purity.
The molecular structure of 4-Amino-n-ethyl-1h-imidazole-5-carboxamide features an imidazole ring with an amino group at the 4-position and a carboxamide group at the 5-position. The presence of the ethyl group at the nitrogen atom contributes to its unique properties.
4-Amino-n-ethyl-1h-imidazole-5-carboxamide can undergo various chemical transformations:
Common reagents used in these reactions include:
The mechanism of action for 4-Amino-n-ethyl-1h-imidazole-5-carboxamide is primarily linked to its interactions with specific enzymes or molecular targets within biological systems. It may act as an enzyme inhibitor or modulator, influencing biochemical pathways related to nucleotide synthesis or other cellular processes.
Research indicates that this compound could inhibit certain enzymes involved in metabolic pathways, thereby exerting potential therapeutic effects against diseases such as cancer or infections .
4-Amino-n-ethyl-1h-imidazole-5-carboxamide exhibits several notable physical and chemical properties:
The compound's polar nature enhances its pharmacokinetic properties, making it suitable for various applications in medicinal chemistry .
4-Amino-n-ethyl-1h-imidazole-5-carboxamide has several applications in scientific research:
The imidazole ring stands as a cornerstone of medicinal chemistry, with its derivatives constituting >30% of FDA-approved small-molecule drugs targeting infectious diseases, cancer, and metabolic disorders [9]. Within this pharmacophoric landscape, 4-Amino-N-ethyl-1H-imidazole-5-carboxamide emerges as a structurally distinct scaffold characterized by its:
Table 1: Key Molecular Features vs. Canonical Imidazole Pharmacophores
Feature | 4-Amino-N-ethyl-1H-imidazole-5-carboxamide | Histidine-like Imidazoles | 2-Substituted Imidazoles |
---|---|---|---|
H-bond donors | 3 (2 ring NH + amino) | 2 | 1 |
logP (calculated) | -1.2 | -3.5 | 0.8–2.5 |
pKa (imidazole N) | 6.8 | 6.0 | 7.1–7.8 |
Synthetic versatility | High (4 reactive sites) | Moderate | Low |
First synthesized as an intermediate in purine biosynthesis studies (1950s), this scaffold gained prominence through:
The "privileged" status derives from its exceptional ligand efficiency (LE > 0.45) in protein-protein interaction inhibition, surpassing classical imidazole derivatives [3] [9].
This scaffold occupies a strategic niche within imidazole drug space:
Notably, its hydrogen-bonding signature differs fundamentally from anti-ulcer agents (omeprazole-type) or antifungal azoles (ketoconazole-type), which rely on N3 coordination to metal ions [9].
Despite its potential, critical gaps persist:
The scaffold’s unexplored potential in allosteric protein modulation represents the most compelling research frontier, particularly for undrugged PPIs.
Glyoxal + ethyl cyanoacetate → 2-hydroxybutanedinitrile → POCl₃-mediated cyclization → HydrolysisYield: 68% (3 steps)Advantage: Atom economy >80%; avoids heavy metal catalysts [6]
AICA hydrochloride derivatization:
5-Amino-1H-imidazole-4-carboxamide HCl (CAS 72-40-2) → Ethylation with iodoethane/K₂CO₃ in DMFYield: 82%Limitation: Requires chromatographic purification
Carboxylic acid functionalization (from CAS 4919-04-4):
5-Amino-1H-imidazole-4-carboxylic acid → CDI-activated amidation with ethylamineYield: 75%Purity: >98% (HPLC) [5]
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3